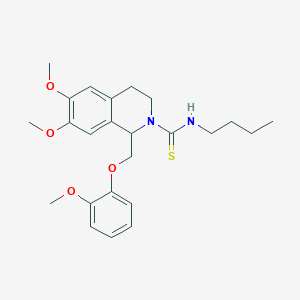![molecular formula C21H25N3O3 B11455682 N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide](/img/structure/B11455682.png)
N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]-3,4-DIMETHOXYBENZAMIDE is a synthetic organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by the presence of a benzodiazole ring fused with an ethyl group and a dimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]-3,4-DIMETHOXYBENZAMIDE typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring is synthesized through a cyclization reaction involving o-phenylenediamine and an appropriate carboxylic acid derivative under acidic conditions.
Alkylation: The benzodiazole ring is then alkylated with ethyl bromide in the presence of a base such as potassium carbonate to introduce the ethyl group.
Coupling with 3,4-Dimethoxybenzoyl Chloride: The final step involves coupling the alkylated benzodiazole with 3,4-dimethoxybenzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of N-[3-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]-3,4-DIMETHOXYBENZAMIDE follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the benzodiazole ring, converting it into a dihydrobenzodiazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a lead molecule for the development of new drugs targeting neurological disorders and cancer.
Materials Science: Its unique structural properties make it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used as a probe to study enzyme interactions and receptor binding in biological systems.
Mechanism of Action
The mechanism of action of N-[3-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]-3,4-DIMETHOXYBENZAMIDE involves its interaction with specific molecular targets:
Neurological Disorders: The compound modulates neurotransmitter receptors, leading to altered neuronal signaling.
Cancer: It inhibits specific enzymes involved in cell proliferation, inducing apoptosis in cancer cells.
Enzyme Interactions: The compound acts as an inhibitor or activator of various enzymes, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
N-[3-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]-3,4-DIMETHOXYBENZAMIDE: Similar structure but with a methyl group instead of an ethyl group.
N-[3-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]-3,4-DIMETHOXYBENZOATE: Similar structure but with a benzoate group instead of a benzamide group.
Uniqueness
N-[3-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]-3,4-DIMETHOXYBENZAMIDE is unique due to its specific combination of the benzodiazole ring with the dimethoxybenzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C21H25N3O3 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[3-(1-ethylbenzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C21H25N3O3/c1-4-24-17-9-6-5-8-16(17)23-20(24)10-7-13-22-21(25)15-11-12-18(26-2)19(14-15)27-3/h5-6,8-9,11-12,14H,4,7,10,13H2,1-3H3,(H,22,25) |
InChI Key |
TZMZGKKSSUTUIK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide](/img/structure/B11455603.png)
![4-methyl-N-[2-methyl-5-(5-{[(4-methylphenyl)carbonyl]amino}-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11455611.png)
![methyl [4-(3-chlorophenyl)-7-(2,4-dimethoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B11455612.png)
![2-(2,4-Dimethoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B11455620.png)
![N-(4-methylphenyl)-2-[(4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-yl)sulfanyl]acetamide](/img/structure/B11455625.png)
![2-[[4,4-dimethyl-8-(2-methylpropyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl]sulfanyl]-N-pyridin-2-ylacetamide](/img/structure/B11455641.png)
![ethyl 7-(3-methoxypropyl)-6-(4-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11455650.png)

![8-(piperidin-1-ylmethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B11455653.png)
![7-{2-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5-ol](/img/structure/B11455654.png)
![N-(3-{Naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)-2-phenoxyacetamide](/img/structure/B11455659.png)

![6-(2-chlorobenzyl)-1-(3-chlorophenyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11455679.png)
![2-{[2-(4-fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B11455695.png)
